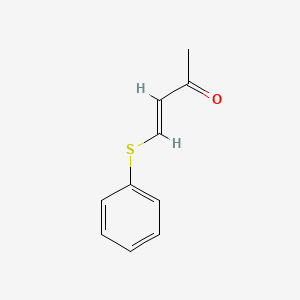

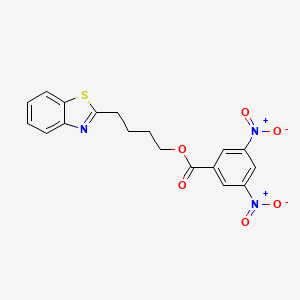

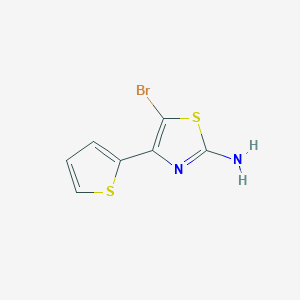

(E)-4-phenylsulfanylbut-3-en-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and chemical stability. Techniques like mass spectrometry and infrared spectroscopy can provide information about the compound’s molecular weight and functional groups .Applications De Recherche Scientifique

Anti-Cancer Activity

A study on 1-(4-methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane, synthesized using components including a derivative related to (E)-4-phenylsulfanylbut-3-en-2-one, showed significant anti-cancer activities. The compound could inhibit the proliferation and induce apoptosis of CNE2 cells in a dose-dependent manner, enhancing the activity of XIAP, suggesting potential applications in cancer treatment (Chunxiao Ji, Feng-lian Ren, Ming Xu, 2010).

Optical and Electronic Applications

Research on cationic Ir(III) complexes with electron-withdrawing groups, including derivatives of (E)-4-phenylsulfanylbut-3-en-2-one, highlighted their potential in fabricating light-emitting electrochemical cells (LEECs). These complexes exhibit bright emissions and moderate efficiencies in LEECs, suggesting their utility in optoelectronic devices (Amlan K. Pal et al., 2016).

Antimelanoma and Skin Whitening Properties

A derivative designed as a bifunctional antimelanoma agent, 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, demonstrated significant cytotoxic activity against B16F1 murine melanoma cells. It also showed potential for skin whitening applications, indicating its dual functional capabilities (P. Ruzza et al., 2009).

Nonlinear Optical Properties

A study on the nonlinear optical properties of 4-methylsulfanyl chalcone derivatives, related to (E)-4-phenylsulfanylbut-3-en-2-one, using picosecond pulses revealed significant nonlinear refractive indices, absorption coefficients, and third-order susceptibility. These properties suggest the potential of these derivatives for applications in nonlinear optical (NLO) technologies (E. D. D'Silva et al., 2012).

Enzymatic Biotransformation

Enoate reductase activity towards derivatives of (E)-4-phenylsulfanylbut-3-en-2-one was observed in a study involving the whole cells of Pleurotus ostreatus. This enzymatic activity led to the biotransformation of the substrates, indicating potential applications in biocatalysis (A. Skrobiszewski et al., 2013).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(E)-4-phenylsulfanylbut-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10OS/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDATFOKAOFQMH-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CSC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/SC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92897-11-5 |

Source

|

| Record name | 4-(phenylsulfanyl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2609112.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2609114.png)

![1-(2-furylmethyl)-4-hydroxy-6-methyl-3-[(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B2609115.png)

![(5S,6S,7R)-5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one](/img/structure/B2609117.png)

![N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2609131.png)